molecular formula C23H16N4O4 B2612076 3-(4-Methoxyphenyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 2034481-02-0

3-(4-Methoxyphenyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No. B2612076
CAS RN: 2034481-02-0
M. Wt: 412.405
InChI Key: INGOLNGZFQATJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methoxyphenyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a useful research compound. Its molecular formula is C23H16N4O4 and its molecular weight is 412.405. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of novel compounds that include the structural framework of the given chemical have been a subject of research. For instance, a study by Hassanien et al. (2022) synthesized novel binary and fused compounds based on lawsone as an important precursor, highlighting the importance of structural derivatives in antioxidant and antitumor activities. The synthesis involves reactions with halo-compounds, demonstrating the versatility of this chemical structure in creating compounds with potential biological applications (Hassanien, Abd El-Ghani, & Elbana, 2022).

Biological Applications

Several studies have focused on the biological applications of derivatives of the given chemical structure. Research by Sirgamalla and Boda (2019) evaluated novel derivatives for their antibacterial and antifungal activities, indicating significant potential against various bacterial and fungal strains (Sirgamalla & Boda, 2019). Another study by Tumosienė et al. (2020) synthesized derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide and assessed their antioxidant and anticancer activities, demonstrating the chemical's relevance in developing potential therapeutic agents (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).

Chemical and Physical Properties

Research on the chemical and physical properties of derivatives also highlights their scientific applications. A study by Godhani et al. (2013) conducted a thermo-physical characterization of 1,3,4-oxadiazole derivatives in different solvents, providing insights into their physicochemical behaviors and potential applications in material science (Godhani, Dobariya, Sanghani, & Mehta, 2013).

properties

IUPAC Name

3-(4-methoxyphenyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4/c1-30-17-10-8-16(9-11-17)27-22(28)18-12-7-15(13-19(18)24-23(27)29)21-25-20(26-31-21)14-5-3-2-4-6-14/h2-6,8-11,15,18-19H,7,12-13H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHDHBJYUQIUBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3CCC(CC3NC2=O)C4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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